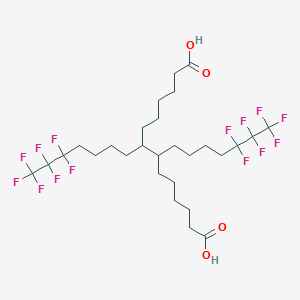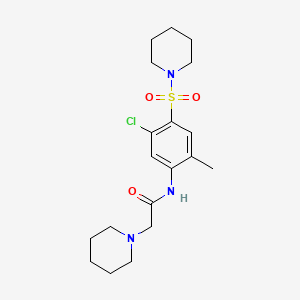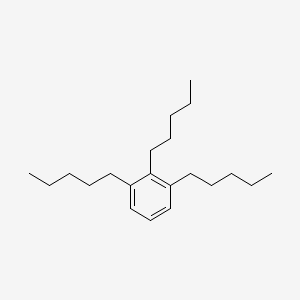![molecular formula C11H11NO2 B14462054 2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate CAS No. 67209-49-8](/img/structure/B14462054.png)
2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate is a chemical compound known for its unique bicyclic structure. This compound is part of the bicyclo[2.2.2]octane family, which is characterized by a rigid, cage-like structure. The presence of a cyano group and an acetate ester makes this compound interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate typically involves a multi-step process. One common method starts with the preparation of the bicyclo[2.2.2]octa-5,7-diene core, which can be achieved through a Diels-Alder reaction between cyclohexadiene and a suitable dienophile. The cyano group is then introduced via a nucleophilic substitution reaction, and the acetate ester is formed through esterification with acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the highest purity and minimal by-products.
化学反応の分析
Types of Reactions
2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Products may include 2-cyanobicyclo[2.2.2]octa-5,7-dien-2-ol or 2-cyanobicyclo[2.2.2]octa-5,7-dien-2-one.
Reduction: The major product is 2-aminobicyclo[2.2.2]octa-5,7-dien-2-yl acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The acetate ester can be hydrolyzed to release acetic acid, which may participate in further biochemical reactions. The rigid bicyclic structure allows for specific binding interactions with enzymes and receptors, influencing their activity and function .
類似化合物との比較
Similar Compounds
2-Acetylbicyclo[2.2.2]octa-5,7-diene: Similar structure but with an acetyl group instead of a cyano group.
2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl methanol: Similar structure but with a hydroxyl group instead of an acetate ester.
Uniqueness
2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate is unique due to the combination of its cyano and acetate functional groups, which provide distinct reactivity and potential for diverse applications. The rigid bicyclic structure also contributes to its specificity in binding interactions, making it valuable for targeted research and industrial applications .
特性
CAS番号 |
67209-49-8 |
|---|---|
分子式 |
C11H11NO2 |
分子量 |
189.21 g/mol |
IUPAC名 |
(2-cyano-2-bicyclo[2.2.2]octa-5,7-dienyl) acetate |
InChI |
InChI=1S/C11H11NO2/c1-8(13)14-11(7-12)6-9-2-4-10(11)5-3-9/h2-5,9-10H,6H2,1H3 |
InChIキー |
MSJVNQALNHWZJB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1(CC2C=CC1C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![6-[(1R)-1-Hydroxypentyl]-4-methoxy-2H-pyran-2-one](/img/structure/B14462022.png)




